Trifluoro(1-methyl-1H-pyrazol-4-yl)borate
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Overview
Description
Trifluoro(1-methyl-1H-pyrazol-4-yl)borate is a chemical compound with the molecular formula C4H5BF3N2 It is known for its unique structure, which includes a trifluoroborate group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(1-methyl-1H-pyrazol-4-yl)borate typically involves the reaction of 1-methyl-1H-pyrazole with a boron trifluoride source. One common method includes the use of potassium trifluoroborate as a reagent. The reaction is usually carried out under an inert atmosphere at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to maintain high purity and yield. The compound is often produced in solid form and requires careful handling and storage under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Trifluoro(1-methyl-1H-pyrazol-4-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Trifluoro(1-methyl-1H-pyrazol-4-yl)borate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of trifluoro(1-methyl-1H-pyrazol-4-yl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic properties of the pyrazole ring, which can stabilize reaction intermediates .
Comparison with Similar Compounds
Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate: This compound has a similar structure but with the trifluoroborate group attached at a different position on the pyrazole ring.
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound contains a boronic acid ester group instead of a trifluoroborate group.
Uniqueness: Trifluoro(1-methyl-1H-pyrazol-4-yl)borate is unique due to its specific substitution pattern and the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
trifluoro-(1-methylpyrazol-4-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF3N2/c1-10-3-4(2-9-10)5(6,7)8/h2-3H,1H3/q-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFVGGYDNIJZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN(N=C1)C)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF3N2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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